SEGETALIN A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] is a cyclic dipeptide, also known as a 2,5-diketopiperazine. Cyclic dipeptides are the smallest cyclic peptides, formed by the cyclization of dipeptides. These compounds are widely present in nature and exhibit a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SEGETALIN A typically involves the cyclization of the corresponding linear dipeptide. The process can be carried out under various conditions, including thermal cyclization, enzymatic cyclization, or chemical cyclization using coupling reagents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of cyclic dipeptides like this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly advantageous for producing cyclic dipeptides due to its efficiency and ability to automate the synthesis process .

化学反応の分析

Types of Reactions

Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of SEGETALIN A include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

科学的研究の応用

Chemical Structure and Synthesis

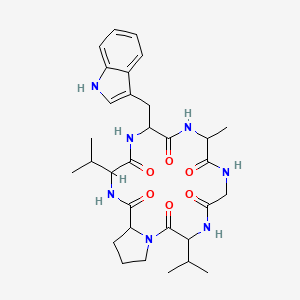

Segetalin A has the following amino acid sequence: cyclo(-Gly-Val-Pro-Val-Trp-Ala-). Its structure was elucidated using advanced techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization mass spectrometry (ESI-MS/MS) . The synthesis of this compound has been explored through various methods, enhancing the understanding of its biosynthetic pathways.

Biological Activities

Estrogenic Activity

This compound exhibits significant estrogen-like activity. In studies involving ovariectomized rats, it was shown to increase uterine weight, indicating its potential as an estrogenic agent . This property is attributed to specific structural features that facilitate binding to estrogen receptors.

Cytotoxic Effects

This compound has demonstrated cytotoxicity against several cancer cell lines. Notably, it showed high cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) with IC50 values of 3.71 µM and 9.11 µM, respectively . The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| DLA | 3.71 | Cytotoxic |

| EAC | 9.11 | Cytotoxic |

Anthelmintic Activity

In addition to its cytotoxic properties, this compound exhibits anthelmintic activity against earthworms such as M. konkanensis and P. corethruses, with effective doses reported at 2 mg/mL . This suggests potential applications in veterinary medicine or agriculture.

Comparative Analysis with Other Segetalins

The biological activities of this compound can be compared with other members of the segetalin family, such as Segetalin B, C, and D. Notably:

| Peptide Name | Sequence | Estrogenic Activity | Cytotoxic Activity |

|---|---|---|---|

| This compound | cyclo(-Gly-Val-Pro-Val-Trp-Ala-) | Yes | Moderate |

| Segetalin B | cyclo(-Gly-Val-Ala-Trp-Ala-) | Higher than A | Not specified |

| Segetalin C | cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-) | No | Not specified |

| Segetalin D | cyclo(-Gly-Leu-Ser-Phe-Ala-Phe-Pro-) | No | Not specified |

This table highlights that while this compound possesses notable estrogenic activity, other variants like Segetalin B exhibit even stronger effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Study on Estrogenic Effects : In a controlled study involving ovariectomized rats, administration of this compound resulted in significant increases in uterine weight compared to controls, reinforcing its potential as a natural estrogen mimic .

Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis, suggesting its utility in developing anti-cancer therapies .

作用機序

The mechanism of action of SEGETALIN A involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to form hydrogen bonds and interact with proteins and other biomolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Similar compounds to SEGETALIN A include other cyclic dipeptides such as:

- Cyclo(Gly-Phe)

- Cyclo(Trp-Tyr)

- Cyclo(Trp-Trp)

Uniqueness

Cyclo[DL-Ala-Gly-DL-Val-DL-Pro-DL-Val-DL-Trp] is unique due to its specific amino acid sequence, which imparts distinct biological and pharmacological properties. The presence of tryptophan, for example, may enhance its antioxidant activity, while the proline residue contributes to its structural rigidity and stability .

生物活性

Segetalin A is a cyclic peptide belonging to the Caryophyllaceae family, specifically isolated from the seeds of Vaccaria segetalis. This compound has garnered attention due to its diverse biological activities, including cytotoxicity against cancer cells and estrogenic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Synthesis

This compound is characterized by its cyclic structure, specifically the sequence cyclo(-Gly-Val-Pro-Val-Trp-Ala-). The compound was first isolated in 1994, and its structure was elucidated using various analytical techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization mass spectrometry (ESI-MS) . The synthesis of this compound has been achieved through recombinant techniques involving the enzyme PCY1, which facilitates the cyclization of linear peptide precursors .

1. Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxic activity in comparison with other segetalins:

| Peptide Name | Peptide Sequence | IC50 (µM) | Pharmacological Activities |

|---|---|---|---|

| This compound | cyclo(-Gly-Val-Pro-Val-Trp-Ala-) | Not specified | Estrogenic |

| Segetalin B | cyclo(-Gly-Val-Ala-Trp-Ala-) | Not specified | Estrogenic, Contractile |

| Segetalin E | cyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-) | 3.71 (DLA), 9.11 (EAC) | Antihelmintic, Cytotoxic |

Segetalin E has been shown to have IC50 values of 3.71 µM against Dalton's lymphoma ascites (DLA) and 9.11 µM against Ehrlich's ascites carcinoma (EAC) cells, indicating its potent cytotoxic properties . While specific IC50 values for this compound are not well-documented, its structural similarities to other segetalins suggest potential for similar activity.

2. Estrogenic Activity

This compound has been reported to produce estrogenic effects, particularly observed in studies involving ovariectomized rats where it influenced uterine weight . This property is significant for potential therapeutic applications in hormone-related conditions.

The biological activities of this compound are attributed to its interaction with various cellular receptors and pathways. Research indicates that it may influence signaling pathways related to cancer cell proliferation and apoptosis. The compound interacts with multiple receptors including adrenergic and serotonin receptors, which could mediate its effects on cell growth and differentiation .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Estrogenic Activity : In a controlled experiment involving ovariectomized rats, administration of this compound resulted in a measurable increase in uterine weight, suggesting its role as an estrogen mimic .

- Cytotoxicity Assays : Various assays have demonstrated that cyclic peptides similar to this compound can inhibit cancer cell growth effectively. For instance, Segetalin E was tested against lymphocytic leukemia P-388 cells showing moderate inhibitory activity .

特性

IUPAC Name |

12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZOKYOUUCVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。